2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol
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Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol is a heterocyclic compound with the molecular formula C12H11NO. It is a derivative of quinoline, characterized by a fused cyclopentane ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol is known to interact with various enzymes and proteins . It has been found to inhibit the activity of tyrosine kinases , a class of enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of tyrosine kinases by this compound can lead to alterations in these cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of tyrosine kinases, preventing them from binding to their substrate and thus inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which can then be further modified to introduce the hydroxyl group at the 9-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. The compound’s binding mode involves interactions with both the catalytic and peripheral sites of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine: Similar in structure but with an amine group instead of a hydroxyl group.
8-Amino-2,3-dihydro-1H-cyclopenta[b]quinoline: Another derivative with an amino group at the 8-position
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ol is unique due to its hydroxyl group at the 9-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-4-1-2-6-10(8)13-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUDDRLBYJVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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